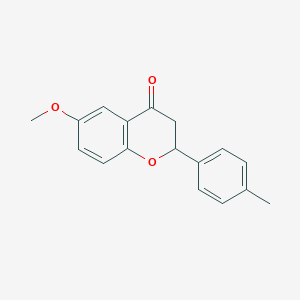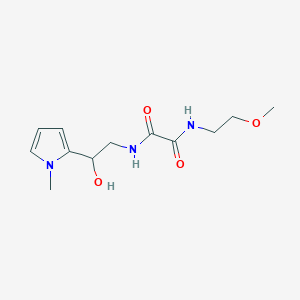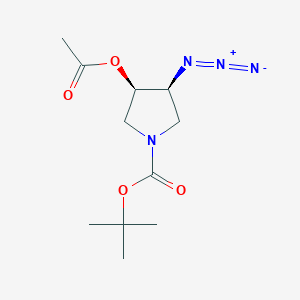![molecular formula C20H19N3O4 B2639283 ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-93-3](/img/structure/B2639283.png)
ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a chemical compound with the CAS Number: 477710-93-3 and a molecular weight of 365.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Biological Activities and Molecular Docking
- Novel pyrazoline derivatives, synthesized from ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate, were effective inhibitors of human carbonic anhydrase I and II isozymes and of the acetylcholinesterase enzyme, demonstrating potential for therapeutic applications. Molecular docking studies helped to determine the inhibition profile of these compounds on receptors (Turkan et al., 2019).
Anticancer Properties
- A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and showed the ability to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy, highlighting their potential as anticancer agents (Zheng et al., 2010).
Antiglaucoma Activity
- Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized, showing inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for antiglaucoma treatment. These new derivatives were found to be more potent inhibitors than both the parent compound and acetazolamide, a standard treatment (Kasımoğulları et al., 2010).
Synthesis of Heterocyclic Compounds
- The study of aziridinium ions led to the selective synthesis of pyrazolidin-3-ones and pyrazolo[1,2-a]pyrazoles, demonstrating the utility of these ions in creating a variety of heterocyclic compounds with potential biological activities (Chuang & Sharpless, 2000).
Corrosion Inhibition
- Pyranpyrazole derivatives were investigated as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. Experimental and quantum chemical studies confirmed the efficacy and mechanism of action of these compounds, illustrating their importance in materials science (Dohare et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a complex organic compound that interacts with specific targets in the body. The primary targets of this compound are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
The interaction of this compound with its targets involves binding to the active sites of the enzymes, potentially inhibiting their activity . This inhibition can lead to an increase in intracellular cAMP levels, which can then modulate various downstream signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by cAMP. cAMP is a second messenger involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting phosphodiesterase enzymes and increasing cAMP levels, this compound can potentially influence these metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by cAMP. Specific effects would depend on the context of the cells and tissues where the compound is active .
Propiedades
IUPAC Name |
ethyl 2-[2-(3-nitrophenyl)pyrazol-3-yl]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYBUNJBMFQDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2639200.png)


![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/no-structure.png)



![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)

![5-Methylspiro[5.5]undecan-5-ol](/img/structure/B2639212.png)



